molecular formula C9H8BrClO B1375019 4-Bromo-1-chloro-2-cyclopropoxybenzene CAS No. 1201196-54-4

4-Bromo-1-chloro-2-cyclopropoxybenzene

Cat. No. B1375019
Key on ui cas rn: 1201196-54-4
M. Wt: 247.51 g/mol
InChI Key: YRKRIHVMCHWRAE-UHFFFAOYSA-N
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Patent
US08133909B2

Procedure details

A mixture of 5-bromo-2-chlorophenol (543 mg, 2.62 mmol), bromocyclopropane (836 μl, 10.47 mmol) and caesium carbonate (1.701 g, 5.24 mmol) in N,N-dimethylacetamide (7.5 ml) was stirred for 47 h at 150° C. After 25.25 h further bromocyclopropane (836 μl, 10.47 mmol) was added. The reaction mixture was poured onto ice-water (40 ml) and set to pH=2 with aqueous HCl (1 N, 9.5 ml). This mixture was extracted with TBME (twice 50 ml). The organic layers were washed with brine (40 ml), combined and dried over sodium sulfate. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 67:33) afforded the title compound (570 mg, 87%) as a light yellow oil. MS m/e: 248.0 [M+H]+
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
836 μL
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
1.701 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
836 μL
Type
reactant
Reaction Step Two
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1.Br[CH:11]1[CH2:13][CH2:12]1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl>CN(C)C(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([O:8][CH:11]2[CH2:13][CH2:12]2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
543 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)Cl
Name
Quantity
836 μL
Type
reactant
Smiles
BrC1CC1
Name
caesium carbonate
Quantity
1.701 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
836 μL
Type
reactant
Smiles
BrC1CC1
Step Three
Name
Quantity
9.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred for 47 h at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water (40 ml)
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with TBME (twice 50 ml)
WASH
Type
WASH
Details
The organic layers were washed with brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 67:33)

Outcomes

Product
Details
Reaction Time
47 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)OC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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